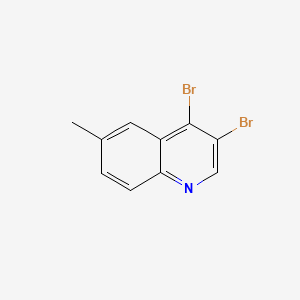
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . It is primarily used in research and development, particularly in pharmaceutical testing .
Mécanisme D'action
Target of Action
Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .
Pharmacokinetics
The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .
Result of Action
As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanocyclohexylamine with tert-butyl 4-piperidone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It is utilized in the development of pharmaceutical compounds and drug testing.
Industry: The compound finds applications in the production of fine chemicals and intermediates.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular research and industrial applications .
Propriétés
Numéro CAS |
162997-33-3 |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.423 |
Nom IUPAC |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
Clé InChI |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)


![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)




